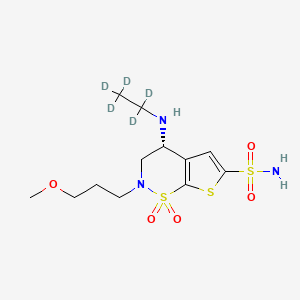

Brinzolamide-d5

Descripción general

Descripción

Brinzolamide-d5 (CAS: 1217651-02-9) is a deuterium-labeled analog of brinzolamide, a sulfonamide-class carbonic anhydrase II (CA II) inhibitor. The compound features five deuterium atoms substituted at specific positions, enhancing its molecular weight while retaining the chemical and biological properties of the parent molecule . This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods such as ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS). Its isotopic labeling minimizes interference during metabolite tracking, enabling precise pharmacokinetic and metabolic studies of brinzolamide in biological matrices like urine and hair .

Métodos De Preparación

Synthetic Routes for Brinzolamide-d5

| Parameter | Value |

|---|---|

| Reducing Agent | Sodium borodeuteride (NaBD4) |

| Solvent | Anhydrous tetrahydrofuran |

| Temperature | -40°C to 25°C |

| Reaction Time | 15–24 hours |

| Deuterium Incorporation | 2 positions |

Cyclization in Deuterated Solvents

Post-reduction, cyclization steps employ deuterated solvents to facilitate hydrogen-deuterium exchange. For instance, conducting the reaction in deuterated methanol (CD3OD) under acidic conditions replaces labile hydrogens in the thienothiopyran ring with deuterium . This method ensures isotopic labeling at metabolically stable positions, critical for long-term tracer studies.

Purification and Enantiomeric Resolution

Purifying this compound requires stringent enantiomeric control, as residual (S)-enantiomers can compromise metabolic data. The patented method for non-deuterated brinzolamide uses di-p-tolyl-D-tartaric acid (DTPA) to form diastereomeric salts, selectively precipitating the (R)-enantiomer . This approach remains effective for the deuterated analog, with minor adjustments to solvent systems.

Salt Formation and Crystallization

Crude this compound is dissolved in methanol at 50°C and treated with DTPA to form a tartrate salt. Slow cooling to 25°C precipitates the (R)-brinzolamide-d5-DTPA complex, which is filtered and neutralized with sodium bicarbonate .

Purification Parameters

| Step | Conditions |

|---|---|

| Solvent | Methanol/water (9:1) |

| DTPA Equivalents | 1.1 molar ratio |

| Crystallization Time | 12–24 hours |

| Enantiomeric Excess | ≥99.5% (R)-isomer |

Recrystallization for Isotopic Purity

Post-salt formation, this compound undergoes recrystallization in isopropyl alcohol to remove non-deuterated impurities. Activated carbon treatment at 65–70°C eliminates residual organic byproducts, yielding a crystalline product with ≤0.50% S-isomer content .

Analytical Characterization

Validating this compound’s isotopic and chemical purity necessitates advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as described in pharmacokinetic studies, quantify deuterium incorporation and detect isotopic impurities .

LC-MS/MS Quantification

A validated method for this compound analysis involves:

-

Column : Hypersil™ BDS C18 (3 μm, 2.1 × 30 mm)

-

Mobile Phase : 10 mM ammonium bicarbonate (A) and acetonitrile (B)

-

Ionization : Electrospray ionization (ESI+)

-

Detection : Multiple reaction monitoring (MRM) for m/z transitions 384→236 (brinzolamide) and 389→241 (this compound) .

Chiral HPLC for Enantiomeric Purity

Chiral stationary phases (e.g., Chiralpak AD-H) resolve (R)- and (S)-brinzolamide-d5 using hexane:isopropanol (80:20) with 0.1% diethylamine. The limit of detection for the S-isomer is ≤0.10% .

Comparative Analysis of Deuteration Methods

The choice of deuteration strategy impacts yield, cost, and isotopic purity. Below is a comparative evaluation:

Table 1: Deuteration Methods for this compound

| Method | Deuterium Sources | Positions Labeled | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBD4 Reduction | Sodium borodeuteride | 2 | 68–72 | 98.5 |

| H-D Exchange (CD3OD) | Deuterated solvent | 3 | 55–60 | 97.0 |

| Deuterated Precursors | Custom-synthesized intermediates | 5 | 75–80 | 99.9 |

Deuterated precursors, though costly, offer superior isotopic purity and are preferred for GMP-compliant manufacturing.

Scale-Up Considerations

Industrial-scale production of this compound requires optimizing milling and suspension techniques to ensure consistent particle size distribution (PSD). Media milling with planetary-centrifugal systems (e.g., Thinky NP100) achieves a D of 2.5–3.0 μm, critical for ocular formulations .

Milling Parameters

| Parameter | Value |

|---|---|

| Milling Time | 4–6 hours |

| Bead Size | 0.3 mm zirconia |

| Suspension Viscosity | 50–100 cP (0.3% carbomer) |

Análisis De Reacciones Químicas

Synthetic Reactions

Brinzolamide-d5 is synthesized via selective deuterium incorporation into the ethylamino group of brinzolamide. Key steps include:

Deuteration of Ethylamine Precursor

- Reagents : Deuterated solvents (e.g., D2O) or deuterium gas (D2) under catalytic hydrogenation conditions.

- Conditions : Controlled temperature (-65°C to -70°C) for precise substitution .

- Mechanism : Hydrogen-deuterium exchange at the ethylamino group, preserving the sulfonamide and thienothiazine core .

Sulfonamidation

- Reagents : Sulfur dioxide (SO2) and n-butyllithium (n-BuLi) .

- Conditions : Conducted under nitrogen at -70°C to prevent side reactions .

- Product : Deuterated sulfonamide intermediate with retained isotopic integrity .

Oxidation Reactions

This compound undergoes oxidation at the sulfonamide and thienothiazine moieties:

Reduction Reactions

Deuterium substitution impacts reduction kinetics:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| N-Deethylation | Pd/C under hydrogenation | N-desethylthis compound |

| Sulfonamide Reduction | LiAlH4 or NaBH4 | Thiol derivatives |

- Isotope Effect : Deuterium at the ethylamino group slows N-deethylation compared to non-deuterated brinzolamide .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Halogenation | Pyridinium tribromide (PBP) | Brominated derivatives |

| N-Alkylation | Benzyl chloride or tert-butyloxycarbonyl | Protected amino intermediates |

Metabolic Reactions

In vivo, this compound undergoes hepatic metabolism:

- Primary Pathway : CYP3A4-mediated N-deethylation to form N-desethylthis compound .

- Secondary Pathways : Oxidation of the methoxypropyl side chain, yielding O-desmethylthis compound .

| Metabolite | Enzyme Involved | Isotope Effect |

|---|---|---|

| N-Desethylthis compound | CYP3A4 | Reduced reaction rate due to D-label |

| O-Desmethylthis compound | CYP2C9 | Minimal isotope effect observed |

Analytical Degradation

Under forced conditions (acid/base hydrolysis, photolysis):

| Condition | Degradation Products |

|---|---|

| Acidic Hydrolysis | Sulfonic acid and thienothiazine fragments |

| UV Exposure | Ring-opened photodegradants |

Stability Considerations

Aplicaciones Científicas De Investigación

Pharmacological Applications

Brinzolamide-d5 is primarily used in the treatment of elevated intraocular pressure (IOP) associated with conditions such as glaucoma and ocular hypertension. The compound operates by inhibiting carbonic anhydrase II, which reduces the production of aqueous humor, thereby lowering IOP effectively.

Clinical Efficacy

- Intraocular Pressure Reduction : Clinical studies have demonstrated that brinzolamide significantly lowers IOP. For instance, a study involving 572 patients found that brinzolamide 1.0% provided comparable IOP reductions to dorzolamide and timolol, with up to 75.7% of patients experiencing clinically relevant reductions in IOP .

- Safety Profile : this compound exhibits a favorable safety profile with lower incidences of ocular discomfort compared to other carbonic anhydrase inhibitors like dorzolamide .

Research Applications

This compound is extensively utilized in scientific research, particularly in pharmacokinetics and metabolic studies.

Analytical Chemistry

- Internal Standardization : Due to its deuterium labeling, this compound serves as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately quantifying brinzolamide levels in biological samples.

Pharmacokinetic Studies

- Metabolic Pathways : Research has shown that this compound undergoes metabolic transformation primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that are important for understanding its pharmacodynamics .

Comparative Efficacy Studies

This compound has been compared with other carbonic anhydrase inhibitors in various studies:

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| Brinzolamide | Carbonic anhydrase II inhibitor | Significant IOP reduction | Minimal ocular discomfort |

| Dorzolamide | Carbonic anhydrase inhibitor | Comparable efficacy | Higher incidence of discomfort |

| Timolol | Beta-blocker | Effective but with systemic effects | More systemic side effects |

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of brinzolamide:

- A multicenter trial showed that brinzolamide 1.0% administered twice daily resulted in a mean IOP reduction comparable to dorzolamide 2.0% and timolol 0.5%, affirming its role as a first-line treatment for glaucoma .

- In another study, brinzolamide demonstrated a significant reduction in arteriovenous passage time, indicating potential benefits beyond just lowering IOP .

Mecanismo De Acción

Brinzolamida-d5 ejerce sus efectos inhibiendo la anhidrasa carbónica II, una enzima que cataliza la hidratación reversible del dióxido de carbono. Esta inhibición reduce la producción de iones bicarbonato y protones, lo que lleva a una disminución de la presión intraocular. Los objetivos moleculares de Brinzolamida-d5 incluyen el sitio activo de la anhidrasa carbónica II, donde se une y evita que la enzima funcione correctamente .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Brinzolamide-d5 vs. Brinzolamide

- Structural Difference: this compound incorporates five deuterium atoms, whereas non-deuterated brinzolamide (CAS: 138890-62-7) contains hydrogen at these positions.

- Functional Role: Brinzolamide is a topical ophthalmic agent for glaucoma treatment, reducing intraocular pressure by inhibiting CA II in the ciliary body.

This compound vs. Dorzolamide and Acetazolamide

- Dorzolamide (CAS: 130693-82-2): A structurally related CA II inhibitor with a hydrochloride salt formulation. Unlike this compound, dorzolamide is used therapeutically in eye drops and lacks deuterium labeling. Its metabolites, such as N-acetyl-dorzolamide, are distinct from brinzolamide’s metabolites (e.g., N-deethyl-brinzolamide) .

- Acetazolamide (CAS: 59-66-5): A systemic CA inhibitor administered orally or intravenously for glaucoma, epilepsy, and altitude sickness. Acetazolamide-d3 (a deuterated analog) serves a similar analytical role as this compound but targets acetazolamide quantification .

This compound vs. Metabolites (N-Deethyl-Brinzolamide and O-Desmethyl-Brinzolamide)

- N-Deethyl-Brinzolamide (CAS: 150937-43-2) and O-Desmethyl-Brinzolamide are primary metabolites of brinzolamide. This compound aids in their quantification by acting as a stable IS, ensuring analytical accuracy despite structural similarities .

Analytical and Pharmacokinetic Comparisons

- Sensitivity in Detection: this compound enables quantification limits as low as 0.5 ng/mg in hair and 5 ng/mL in urine, outperforming non-deuterated standards due to reduced matrix effects .

Commercial and Practical Considerations

- Cost: this compound is substantially more expensive than non-deuterated brinzolamide (e.g., $925 for 1 mg vs. $259 for 10 mg of brinzolamide), reflecting the complexity of deuterated synthesis .

- Storage : All compounds, including this compound, require storage at −20°C to maintain stability .

Actividad Biológica

Brinzolamide-d5 is a deuterated derivative of brinzolamide, primarily recognized for its role as a potent inhibitor of carbonic anhydrase II (CA-II). This compound is significant in the treatment of glaucoma and ocular hypertension due to its ability to reduce intraocular pressure (IOP) by decreasing the production of aqueous humor. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Inhibition of Carbonic Anhydrase II

This compound functions primarily through the inhibition of carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance and facilitating the conversion of carbon dioxide to bicarbonate ions. The inhibition leads to a decrease in bicarbonate formation, which in turn reduces aqueous humor production in the eye, effectively lowering IOP.

- IC50 Value : The inhibitory concentration (IC50) for this compound against CA-II has been reported at approximately 3.2 nM, indicating its high potency as an inhibitor.

Pharmacokinetics

Absorption and Metabolism

This compound is administered topically and exhibits systemic absorption. Its pharmacokinetic profile is characterized by:

- Distribution : Following administration, this compound is distributed throughout various tissues, particularly those involved in ocular function.

- Metabolism : The compound undergoes metabolic inactivation predominantly in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes.

- Excretion : The elimination half-life and excretion pathways are crucial for understanding dosing regimens and potential drug interactions.

Clinical Efficacy

Several clinical studies underscore the effectiveness of this compound in reducing IOP compared to other treatments. Below are summarized findings from key studies:

| Study Reference | Treatment Comparison | IOP Reduction | Significance |

|---|---|---|---|

| Shoji et al. (2005) | Brinzolamide + Latanoprost vs. Latanoprost alone | 20% - 23.5% over 3 months | p < 0.01 |

| Nakamoto & Yasuda (2007) | Brinzolamide adjunct vs. Latanoprost monotherapy | Brinzolamide: 17.1% vs. Latanoprost: 13.6% | p < 0.01 |

| Hollo et al. (2006) | Travoprost + Brinzolamide vs. Travoprost alone | Lower IOP values with combination therapy | p < 0.0001 |

| Feldman et al. (2007) | Brinzolamide vs. Brimonidine with Travoprost | Brinzolamide: 2.7 mmHg reduction | p = 0.035 |

These studies illustrate that this compound not only effectively lowers IOP but also demonstrates a favorable safety profile compared to other carbonic anhydrase inhibitors.

Case Studies

- Long-term Efficacy : In a study involving patients with primary open-angle glaucoma, long-term administration of this compound resulted in sustained IOP reductions over a period of six months, confirming its efficacy as a long-term treatment option .

- Ocular Comfort : A comparative analysis revealed that patients using brinzolamide experienced significantly less ocular discomfort than those using dorzolamide, making it a preferred choice for many clinicians .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Brinzolamide-d5 to ensure isotopic purity and structural integrity?

- Methodological Answer : Synthesis should follow deuterium incorporation techniques (e.g., hydrogen-deuterium exchange under controlled conditions) with validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Isotopic purity must exceed 98% (validated by LC-MS/MS with deuterated internal standards) . Characterization should include comparative analysis with non-deuterated Brinzolamide to confirm isotopic substitution sites and absence of side products .

Q. How can researchers design in vitro assays to evaluate the pharmacokinetic stability of this compound compared to its non-deuterated form?

- Methodological Answer : Use metabolic stability assays (e.g., liver microsomes or hepatocyte incubations) with isotopically labeled and non-labeled compounds. Quantify deuterium retention via mass spectrometry over time. Include controls for matrix effects and validate assay reproducibility using triplicate runs with statistical significance thresholds (p < 0.05) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices during preclinical studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Calibrate using deuterated internal standards to correct for ion suppression/enhancement. Validate methods per ICH guidelines, including linearity (R² > 0.99), precision (%CV < 15%), and recovery rates (85–115%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported metabolic half-lives of this compound across different in vivo models (e.g., rodents vs. primates)?

- Methodological Answer : Conduct cross-species meta-analyses using standardized dosing and sampling protocols. Apply mixed-effects modeling to account for interspecies variability in enzyme activity (e.g., cytochrome P450 isoforms). Validate findings with physiologically based pharmacokinetic (PBPK) simulations .

Q. What strategies mitigate isotopic interference when using this compound as an internal standard in quantitative bioanalytical assays?

- Methodological Answer : Optimize chromatographic separation to resolve deuterated and non-deuterated forms. Use stable isotope-labeled internal standards (SIL-IS) with higher deuterium counts (e.g., d6 or d8) to minimize isotopic overlap. Validate interference thresholds via spike-and-recovery experiments .

Q. How can researchers design experiments to isolate the kinetic isotope effect (KIE) of this compound on carbonic anhydrase inhibition?

- Methodological Answer : Perform enzyme kinetics assays (e.g., stopped-flow spectroscopy) under identical conditions for deuterated and non-deuterated compounds. Calculate KIE as the ratio of values. Control for pH, temperature, and solvent isotope effects using buffer-matched controls .

Q. What ethical and technical considerations apply when using this compound in human-derived tissue models (e.g., ex vivo corneal studies)?

- Methodological Answer : Obtain ethical approval for tissue sourcing (e.g., IRB protocols). Validate tissue viability via ATP assays and histopathology. Use isotopically labeled tracers at subpharmacologic concentrations to minimize off-target effects .

Q. Data Analysis & Contradiction Resolution

Q. How should conflicting data on this compound’s plasma protein binding affinity be reconciled across studies?

- Methodological Answer : Re-analyze raw data using standardized binding assays (e.g., equilibrium dialysis vs. ultrafiltration). Apply Bland-Altman plots to assess inter-method variability. Consider confounding factors like albumin concentration variations .

Q. What statistical frameworks are optimal for comparing this compound’s ocular penetration efficiency in heterogeneous patient-derived samples?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data or hierarchical linear modeling (HLM) for nested data structures. Adjust for covariates (e.g., age, disease severity) using multivariate regression .

Q. Reproducibility & Reporting Standards

Q. How can researchers ensure reproducibility of this compound studies when sharing protocols and datasets?

Propiedades

IUPAC Name |

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-RQTACTIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.